molecular formula C13H8FNO4 B3147480 4-Fluorophenyl 2-nitrobenzoate CAS No. 62433-22-1

4-Fluorophenyl 2-nitrobenzoate

Cat. No. B3147480
CAS RN: 62433-22-1
M. Wt: 261.2 g/mol
InChI Key: DKJRDVHPCGUKAS-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : Approximately 140-145°C .

Scientific Research Applications

Heterocyclic Synthesis

4-Fluorophenyl 2-nitrobenzoate is a key precursor in heterocyclic synthesis, enabling the creation of various nitrogenous cycles important in drug discovery. A study highlighted its utility in generating benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides through solid-phase synthesis, showcasing its versatility as a building block for medicinal chemistry (Soňa Křupková et al., 2013).

Amyloid Imaging Agent Synthesis

Research into Alzheimer's disease diagnostics has utilized 4-fluorophenyl 2-nitrobenzoate derivatives for synthesizing fluorine-18 labeled compounds, such as 2-(4'-[(18)F]fluorophenyl)-1,3-benzothiazole. This compound, a fluorine-18 analogue of Pittsburgh Compound-B, has shown promise for in vivo visualization of amyloid deposits, offering a potential pathway for early detection of Alzheimer's disease (K. Serdons et al., 2009).

Antimicrobial Compound Synthesis

The synthesis of eperezolid-like molecules from 4-fluorophenyl precursors has demonstrated significant antimicrobial activity against Mycobacterium smegmatis. This research suggests the potential of 4-fluorophenyl 2-nitrobenzoate derivatives in developing new antimicrobials, highlighting the compound's role in addressing antibiotic resistance (Meltem Yolal et al., 2012).

Pharmacological Studies

While not directly involving 4-fluorophenyl 2-nitrobenzoate, related studies on NTBC and mesotrione, which are inhibitors of 4-hydroxyphenyl pyruvate dioxygenase and have structural similarities, demonstrate the importance of such compounds in pharmacokinetics and pharmacodynamics research. These studies offer insights into how modifications of the nitrobenzoate structure can impact biological activity and therapeutic potential (M. Hall et al., 2001).

Molecular Magnetic Materials

Research into molecular magnetic materials has explored the use of 4-fluorophenyl 2-nitrobenzoate derivatives in constructing single chain magnets. These materials, incorporating Tb(III) ions and nitrobenzoate ligands, have been studied for their slow magnetic relaxation properties, contributing to the development of next-generation data storage and quantum computing technologies (Ajit Kumar Kharwar et al., 2018).

properties

IUPAC Name

(4-fluorophenyl) 2-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO4/c14-9-5-7-10(8-6-9)19-13(16)11-3-1-2-4-12(11)15(17)18/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJRDVHPCGUKAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorophenyl 2-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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